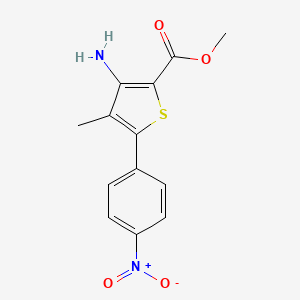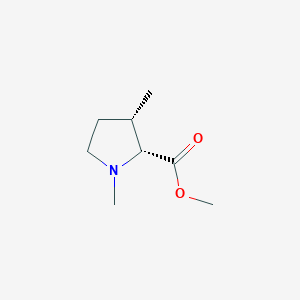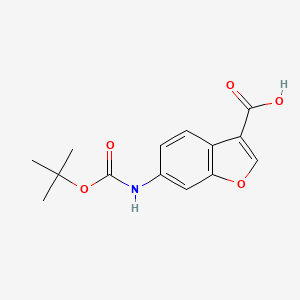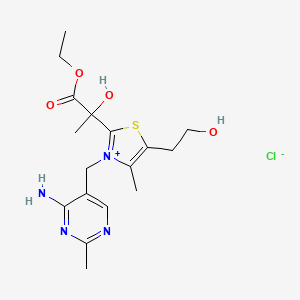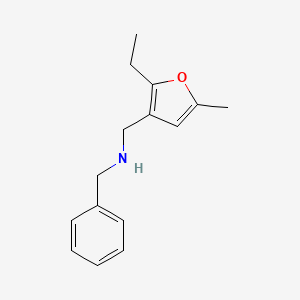
3-((Trifluoromethyl)thio)benzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Trifluoromethyl)thio)benzimidamide is an organic compound that features a trifluoromethylthio group attached to a benzimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzimidamide with trifluoromethanesulfanylamide in the presence of a catalyst such as bismuth (III) chloride . This reaction proceeds smoothly under mild conditions and exhibits broad functional group tolerance.
Industrial Production Methods
Industrial production methods for 3-((Trifluoromethyl)thio)benzimidamide are not extensively documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-((Trifluoromethyl)thio)benzimidamide can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidamide core or the trifluoromethylthio group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethylthio group can yield trifluoromethylsulfoxides or trifluoromethylsulfones .
Aplicaciones Científicas De Investigación
3-((Trifluoromethyl)thio)benzimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein modifications.
Mecanismo De Acción
The mechanism of action of 3-((Trifluoromethyl)thio)benzimidamide involves its interaction with molecular targets through its trifluoromethylthio group. This group can form strong interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications.
Trifluoromethylthiophenes: These compounds have a similar trifluoromethylthio group but are attached to a thiophene ring instead of a benzimidamide core.
Uniqueness
3-((Trifluoromethyl)thio)benzimidamide is unique due to its combination of the trifluoromethylthio group with the benzimidamide core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications where other trifluoromethyl-containing compounds may not be suitable .
Propiedades
Fórmula molecular |
C8H7F3N2S |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
3-(trifluoromethylsulfanyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13) |
Clave InChI |
CYNWJGAAVQPUBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)SC(F)(F)F)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)

![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)

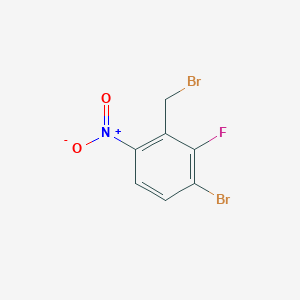

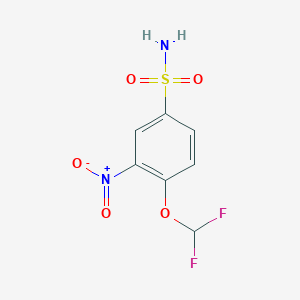
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)
![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
